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3-Amino-5-fluoro-2-methoxybenzoic acid is a synthetic compound characterized by a benzene ring substituted with an amino group, a fluorine atom, and a methoxy group. Its molecular formula is , and it has a molecular weight of approximately 201.18 g/mol. The presence of the carboxylic acid group contributes to its acidity, while the fluorine and methoxy substituents influence its chemical reactivity and biological activity. This compound is part of a broader class of fluorinated benzoic acids, which are often explored for their potential applications in medicinal chemistry and material science.
This compound exhibits notable biological activities, particularly as an intermediate in the synthesis of serotonin receptor modulators. It has been shown to act on 5-hydroxytryptamine 4 receptors, which are involved in gastrointestinal motility:
The synthesis of 3-amino-5-fluoro-2-methoxybenzoic acid typically involves several steps:
3-Amino-5-fluoro-2-methoxybenzoic acid serves multiple purposes:
Studies have shown that 3-amino-5-fluoro-2-methoxybenzoic acid interacts with various biological targets:
Several compounds share structural similarities with 3-amino-5-fluoro-2-methoxybenzoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 5-Fluoro-2-methoxybenzoic acid | 0.90 | Lacks amino group | |
| 2-Fluoro-5-methoxybenzoic acid | 0.96 | Different fluorine position | |
| 4-(4-Fluorophenoxy)benzoic acid | 0.91 | Contains phenoxy group | |
| 3-Methoxy-4-fluorobenzoic acid | 0.90 | Different methoxy position | |
| 2-Fluoro-4,5-dimethoxybenzoic acid | 0.92 | Additional methoxy group |
Bruton’s tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling, making it a therapeutic target for B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. 3-Amino-5-fluoro-2-methoxybenzoic acid serves as a pivotal intermediate in synthesizing covalent BTK inhibitors, which irreversibly bind to the enzyme’s active site.
The compound’s methoxy group enhances solubility and directs regioselective reactions during amide bond formation, while the fluorine atom improves metabolic stability. In a landmark synthesis route (WO2022056100A1), 5-fluoro-2-methoxybenzoic acid is first converted to its acyl chloride derivative, which is then coupled with 4-(aminomethyl)benzoic acid to form 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid [2] [4]. This intermediate undergoes further cyclization and functionalization to yield the final BTK inhibitor, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide [2] [4]. The amino group at position 3 of the benzoic acid precursor is essential for forming hydrogen bonds with BTK’s Cys481 residue, enabling irreversible inhibition [4].
Table 1: Key Reactions in BTK Inhibitor Synthesis Using 3-Amino-5-fluoro-2-methoxybenzoic Acid Derivatives
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acylation | Thionyl chloride or oxalyl chloride | Convert benzoic acid to reactive acyl chloride |
| Amide Coupling | Diisopropylethylamine (DIPEA), dichloromethane | Form benzamide intermediate |
| Cyclization | Hydrazine derivatives, methanol | Construct pyrazole ring |
The compound’s antiproliferative applications stem from its ability to modulate kinase activity and disrupt cancer cell proliferation pathways. Its fluorine atom enhances electron-withdrawing effects, stabilizing transition states in Suzuki-Miyaura cross-coupling reactions used to attach aryl groups to the benzoic acid core. For example, derivatives of 3-amino-5-fluoro-2-methoxybenzoic acid have been employed in synthesizing dual inhibitors targeting both BTK and interleukin-2-inducible T-cell kinase (ITK), broadening their utility in T-cell lymphoma therapies [4].
In addition, the methoxy group’s steric and electronic properties facilitate selective functionalization at the para position, enabling the introduction of sulfonamide or urea moieties that enhance binding to ATP pockets in kinases. Recent studies highlight its use in prodrug designs, where the amino group is masked with enzymatically cleavable protecting groups (e.g., tert-butoxycarbonyl) to improve bioavailability [2].
The mechanistic understanding of how 3-amino-5-fluoro-2-methoxybenzoic acid interacts with microtubule polymerization machinery reveals complex molecular interactions that govern its biological activity. Research demonstrates that fluorinated benzoic acid derivatives exhibit significant interactions with tubulin, the fundamental protein subunit of microtubules [2].
Microtubule targeting agents interfere with microtubule dynamics by binding to specific sites on the tubulin heterodimer, which consists of α and β subunits [2] [3]. The colchicine binding site, located in the β-tubulin monomer within a deep pocket space between the αβ-tubulin dimer, represents a critical target for compounds like 3-amino-5-fluoro-2-methoxybenzoic acid [2] [3]. Binding to this site inhibits microtubule formation by preventing the conformational change in tubulin required for polymerization [2].
The molecular mechanism involves the disruption of tubulin-tubulin interactions essential for microtubule assembly. Colchicine binding site inhibitors destabilize microtubules and inhibit tubulin polymerization, leading to cell cycle arrest [4]. The binding of compounds to the β-tubulin results in a curved tubulin dimer structure that prevents adoption of the straight conformation necessary for microtubule assembly [2]. This steric clash between the bound compound and α-tubulin effectively inhibits the polymerization process [2].
Fluorinated compounds demonstrate enhanced binding affinity through unique interactions facilitated by the fluorine atom. The high electronegativity of fluorine enables formation of strong hydrogen bonds with amino acid residues in the binding pocket [5] [6]. Studies of fluorinated tubulin polymerization inhibitors reveal that fluorine substitution can increase antiproliferative activity significantly, with some compounds showing nanomolar potency against cancer cell lines [5].
The mechanism of action involves weakening of tubulin intersubunit interactions. Molecular dynamics simulations demonstrate that colchicine binding site inhibitors act as protein-protein interaction inhibitors, destabilizing the linkage between α and β subunits that is crucial for longitudinal contacts in the microtubule lattice [4]. This destabilization prevents proper microtubule assembly and disrupts cellular division processes.
| Binding Site | Location | Mechanism | Effect on Polymerization |
|---|---|---|---|
| Colchicine Site | β-tubulin deep pocket | Conformational change prevention | Inhibition of assembly |
| Vinca Domain | β-tubulin interface | Sequestration into aggregates | Depolymerization |
| Taxane Site | Microtubule lumen | Stabilization of GDP-bound state | Overpolymerization |
The electronic properties of substituents on 3-amino-5-fluoro-2-methoxybenzoic acid significantly influence its target binding affinity through distinct mechanisms. The amino group at position 3 acts as an electron-donating group, while the fluorine atom at position 5 serves as an electron-withdrawing substituent, and the methoxy group at position 2 provides additional electron-donating character [7] [8].
The fluorine atom exerts a profound inductive effect on the aromatic ring system. As the most electronegative element, fluorine withdraws electron density from the benzene ring through the inductive effect, which can enhance binding affinity by improving electrostatic interactions with target proteins [7] [6]. This electron-withdrawing effect deactivates other positions on the ring against metabolic oxidation, thereby improving drug stability and efficacy [6]. Studies demonstrate that fluorine substitution can increase binding potency by factors of 30 to 108-fold compared to non-fluorinated analogs [6].
The methoxy group contributes electron density through resonance effects, counterbalancing the electron-withdrawing influence of fluorine [9] [10]. This electron-donating character can improve receptor binding affinity by enhancing hydrophobic interactions and providing additional hydrogen bonding opportunities [9]. Research on methoxy-substituted compounds reveals that electron-donating groups favor receptor binding, with some compounds showing 500-fold increases in binding affinity when methoxy groups are strategically positioned [9].
The amino group provides both electronic and steric contributions to binding affinity. As an electron-donating group, it increases electron density on the aromatic ring while simultaneously offering hydrogen bonding capabilities through its lone pair of electrons [11] [8]. The amino group can form multiple hydrogen bonds with target proteins, significantly enhancing binding strength and specificity [11] [12].
The combined electronic effects create a polarized aromatic system that optimizes interactions with biological targets. The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid group through inductive effects, while the electron-donating methoxy and amino groups modulate this effect [7] [13]. This electronic balance is crucial for achieving optimal binding affinity and selectivity.
Computational studies reveal that substituent positioning critically affects binding outcomes. The para-position appears particularly sensitive to electronic modifications, with electron-donating groups at this position dramatically improving binding selectivity [9]. The interplay between electron-withdrawing and electron-donating substituents creates optimal electronic environments for target recognition and binding.
| Substituent | Electronic Effect | Impact on Binding | Mechanism |
|---|---|---|---|
| Fluorine (-F) | Electron-withdrawing | Enhanced affinity | Improved electrostatic interactions |
| Methoxy (-OCH₃) | Electron-donating | Increased selectivity | Hydrogen bonding and hydrophobic interactions |
| Amino (-NH₂) | Electron-donating | Strong binding | Multiple hydrogen bonds |
Conformational analysis of 3-amino-5-fluoro-2-methoxybenzoic acid derivatives reveals critical insights into the relationship between molecular geometry and biological activity. The bioactive conformation often differs significantly from the global minimum energy conformation of the free molecule, requiring detailed analysis of conformational preferences and energetic costs associated with adopting the bioactive state [14] [15].
Crystal structure analysis provides fundamental insights into preferred conformations of pharmaceutical compounds. The Cambridge Structural Database reveals that high-energy conformers are underrepresented in crystal structures compared to gas-phase Boltzmann distributions, suggesting that crystal structures provide conservative estimates of conformational flexibility [16] [17]. This observation is particularly relevant for 3-amino-5-fluoro-2-methoxybenzoic acid derivatives, where multiple rotatable bonds create conformational complexity [17].
The conformational landscape of benzoic acid derivatives is influenced by intramolecular interactions between substituents. The methoxy group at position 2 can engage in intramolecular hydrogen bonding with the carboxylic acid group, stabilizing specific conformations [18] [19]. Similarly, the amino group at position 3 may participate in intramolecular interactions that influence the preferred conformation of the molecule [18].
Molecular dynamics simulations reveal that conformational flexibility plays a crucial role in target binding. The bioactive conformation may require significant conformational changes from the solution state, with energy differences typically less than 13 kilojoules per mole according to the induced-fit theory [14] [15]. This energetic cost must be considered when evaluating the binding potential of different conformers [15].
The electronic effects of substituents influence conformational preferences through resonance and inductive effects. The fluorine atom stabilizes certain conformations through its strong inductive effect, while the methoxy and amino groups contribute to conformational stability through resonance interactions [16] [20]. These electronic effects create preferred dihedral angles and torsional conformations that optimize molecular recognition [16].
Computational conformational analysis employs various force fields to predict bioactive conformations. Studies comparing different force fields reveal that newer parameterizations incorporating extensive dihedral angle data provide superior predictions of crystal-pose-like conformations [20]. The success rate for finding bioactive conformations within 0.5 Ångström root-mean-square deviation improves from 84% with default parameters to 92% with optimized force fields [16].
Solvent effects significantly impact conformational preferences of pharmaceutical molecules. Implicit solvation models reveal that water as solvent provides the best statistical likelihood of achieving bioactive conformations, with explicit water models further improving conformational predictions [20]. The hydrophilic nature of 3-amino-5-fluoro-2-methoxybenzoic acid, conferred by its polar substituents, makes solvent effects particularly important for accurate conformational analysis [20].
The relationship between conformation and biological activity demonstrates that small conformational changes can dramatically affect potency. Single methyl group additions can increase binding affinity by 208-fold through stabilization of specific protein conformations [11]. This sensitivity to conformational changes emphasizes the importance of detailed conformational analysis for pharmaceutical development [11].
| Conformational Factor | Impact on Activity | Analysis Method | Key Findings |
|---|---|---|---|
| Torsional flexibility | Bioactive conformation access | Molecular dynamics | Energy cost <13 kJ/mol |
| Intramolecular interactions | Conformational stabilization | Crystal structure analysis | Hydrogen bonding patterns |
| Solvent effects | Conformational preferences | Implicit/explicit solvation | Water optimal for bioactive forms |
| Electronic influences | Preferred geometries | Force field calculations | Substituent-dependent stability |